methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZCANUBKZARPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCCCCNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284219 | |
| Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6030-54-2 | |
| Record name | NSC36256 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves the reaction of hexylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound :
Comparative Compounds :
tert-Butyl N-[6-(Methylamino)hexyl]carbamate (CID 76179868) Structure: Substitutes the methyl carbamate with a tert-butyl carbamate group (-O-C(O)-C(CH₃)₃) and a methylamine (-NH-CH₃) substituent. Molecular Formula: C₁₂H₂₆N₂O₂. Key Differences: The bulky tert-butyl group enhances steric hindrance, reducing hydrolysis susceptibility compared to the target compound. This improves stability in acidic environments .
Allyl N-(6-Hydroxyhexyl)carbamate Structure: Contains an allyloxycarbonylamino group (-NH-C(O)-O-CH₂-CH=CH₂) and a terminal hydroxyl (-OH) group. Key Differences: The allyl group enables thiol-ene click chemistry, while the hydroxyl group increases hydrophilicity. This makes it suitable for bioconjugation and hydrogel synthesis .
Ethyl N-[6-(Ethoxycarbonyl-nitro-amino)hexyl]-N-nitro-carbamate (CAS: 6268-46-8) Structure: Incorporates nitro (-NO₂) and ethoxycarbonyl groups, creating a highly polarized and reactive molecule. Molecular Formula: C₁₂H₂₂N₄O₈. Key Differences: The nitro groups enhance electrophilicity, favoring applications in explosives and agrochemicals. However, this also increases toxicity risks .
Physicochemical Properties and Solubility
Key Observations :
- Hydrophilicity : The hydroxyl group in allyl N-(6-hydroxyhexyl)carbamate significantly improves water solubility compared to the target compound .
- Thermal Stability: Ethyl N-[6-(ethoxycarbonyl-nitro-amino)hexyl]-N-nitro-carbamate’s high boiling point (470.7°C) reflects its stability under extreme conditions .
Biological Activity
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its ability to interact with various biological molecules. The chemical structure can be represented as follows:
This compound is characterized by its methoxycarbonyl and hexyl substituents, which contribute to its solubility and reactivity.
The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of their activity. This property is particularly valuable in drug development, where the modulation of enzyme function can lead to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to inhibit certain proteases, which are critical in various biological processes including inflammation and cancer progression. The compound's ability to modify protein activity makes it a valuable tool in biochemical research.
Therapeutic Potential
The compound is under investigation for its potential therapeutic applications. Studies suggest that it may play a role in developing novel pharmaceuticals targeting specific diseases, particularly those related to enzyme dysfunction . Its safety profile and efficacy are currently being evaluated in preclinical models.
Case Studies
- Inhibition of Proteases : A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in tumor growth. This inhibition correlated with reduced cell proliferation in vitro, suggesting potential anti-cancer properties.
- Modulation of Enzyme Activity : Another research effort highlighted the compound's ability to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways. The findings indicated that the compound could enhance endocannabinoid signaling, offering insights into pain management strategies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for methyl N-[6-(methoxycarbonylamino)hexyl]carbamate, and how do catalyst systems influence reaction efficiency?
- Methodological Answer : The synthesis can be optimized using heterogeneous catalysis. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite precursors (e.g., calcined at 500°C) show high activity for carbamate synthesis due to their basic sites and thermal stability . Key steps include:
- Catalyst Preparation : Hydrothermal synthesis of layered double hydroxides followed by calcination.
- Reaction Conditions : 120–150°C, 6–12 hours, solvent-free or methanol as solvent.
- Yield Optimization : Monitor via GC-MS or HPLC; yields >80% are achievable with Ce-doped catalysts due to enhanced Lewis acidity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what functional group markers should be prioritized?
- Methodological Answer :
- FT-IR : Analyze N-H stretching (3200–3400 cm⁻¹), C=O (1680–1750 cm⁻¹), and C-O-C (1250–1050 cm⁻¹) .
- NMR : ¹H NMR for methoxy protons (δ 3.6–3.8 ppm) and hexyl chain protons (δ 1.2–1.6 ppm). ¹³C NMR for carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxycarbonyl group) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group.
- Degradation Monitoring : Use HPLC with UV detection (λ = 210–230 nm) to track degradation products. Stability studies in buffers (pH 4–9) show <5% degradation over 30 days at 4°C .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the electronic properties or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to analyze HOMO-LUMO gaps (e.g., ~5 eV for carbamates) and electrostatic potential (MEP) surfaces .
- Molecular Docking : Use AutoDock Vina to study interactions with enzymes (e.g., acetylcholinesterase). The hexyl chain may occupy hydrophobic pockets, while the carbamate group forms hydrogen bonds .
Q. How do solvent polarity and temperature affect the reaction kinetics of carbamate bond formation in its synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack but may reduce selectivity. Methanol balances solubility and reactivity.
- Kinetic Studies : Use in situ FT-IR to monitor carbamate formation. Arrhenius plots (ln k vs. 1/T) reveal activation energies (~50–70 kJ/mol) .
Q. What strategies resolve contradictions in catalytic activity data for carbamate synthesis under varying conditions?
- Methodological Answer :
- Catalyst Characterization : XRD and BET analysis to confirm crystallinity and surface area. For example, Ce-doped catalysts show 20% higher surface area than undoped analogs .
- Data Reconciliation : Compare turnover frequencies (TOF) across studies. Discrepancies may arise from moisture sensitivity or metal leaching, addressed via TGA-MS or ICP-OES .
Q. How does the hexyl linker length and methoxycarbonylamino substitution impact physicochemical properties?
- Methodological Answer :
- LogP Calculations : Use ChemDraw or ACD/Labs to predict logP (~2.5), indicating moderate hydrophobicity.
- Solubility : The hexyl chain reduces aqueous solubility (experimental: <1 mg/mL in water), necessitating DMSO for biological assays .
Q. What advanced NMR techniques (e.g., 2D NMR) can clarify ambiguous structural assignments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
